molecular formula C21H19FN4O2 B15154533 propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15154533
M. Wt: 378.4 g/mol
InChI Key: PHCZCQTVNXQXPW-UHFFFAOYSA-N
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Description

PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoxaline core, which is known for its significant biological activities. The presence of the fluorophenyl group enhances its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrrole with a suitable quinoxaline derivative under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various amine-substituted products .

Scientific Research Applications

PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Methyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

PROPYL 2-AMINO-1-[(4-FLUOROPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its specific structural features, such as the propyl group and the fluorophenyl moiety. These features contribute to its enhanced biological activity and chemical stability compared to similar compounds .

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

propyl 2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H19FN4O2/c1-2-11-28-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)23)12-13-7-9-14(22)10-8-13/h3-10H,2,11-12,23H2,1H3

InChI Key

PHCZCQTVNXQXPW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N

Origin of Product

United States

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